9,9'-Di-cis-zeta-carotene
9,9'-Di-cis-zeta-carotene
9,9'-di-cis-zeta-carotene is a zeta-carotene.
9, 9'-Di-cis-zeta-carotene, also known as zeta-carotene or carotene, zeta, belongs to the class of organic compounds known as carotenes. These are a type of unsaturated hydrocarbons containing eight consecutive isoprene units. They are characterized by the presence of two end-groups (mostly cyclohexene rings, but also cyclopentene rings or acyclic groups) linked by a long branched alkyl chain. Carotenes belonging form a subgroup of the carotenoids family. Thus, 9, 9'-di-cis-zeta-carotene is considered to be an isoprenoid lipid molecule. 9, 9'-Di-cis-zeta-carotene is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, 9, 9'-di-cis-zeta-carotene is primarily located in the membrane (predicted from logP) and cytoplasm.
A carotenoid produced in most carotenogenic organisms. It is one of several sequentially synthesized molecules that are precursors to BETA CAROTENE.
9, 9'-Di-cis-zeta-carotene, also known as zeta-carotene or carotene, zeta, belongs to the class of organic compounds known as carotenes. These are a type of unsaturated hydrocarbons containing eight consecutive isoprene units. They are characterized by the presence of two end-groups (mostly cyclohexene rings, but also cyclopentene rings or acyclic groups) linked by a long branched alkyl chain. Carotenes belonging form a subgroup of the carotenoids family. Thus, 9, 9'-di-cis-zeta-carotene is considered to be an isoprenoid lipid molecule. 9, 9'-Di-cis-zeta-carotene is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, 9, 9'-di-cis-zeta-carotene is primarily located in the membrane (predicted from logP) and cytoplasm.
A carotenoid produced in most carotenogenic organisms. It is one of several sequentially synthesized molecules that are precursors to BETA CAROTENE.
Brand Name:
Vulcanchem
CAS No.:
72746-33-9
VCID:
VC21216545
InChI:
InChI=1S/C40H60/c1-33(2)19-13-23-37(7)27-17-31-39(9)29-15-25-35(5)21-11-12-22-36(6)26-16-30-40(10)32-18-28-38(8)24-14-20-34(3)4/h11-12,15-16,19-22,25-30H,13-14,17-18,23-24,31-32H2,1-10H3/b12-11+,25-15+,26-16+,35-21+,36-22+,37-27+,38-28+,39-29-,40-30-
SMILES:
CC(=CCCC(=CCCC(=CC=CC(=CC=CC=C(C)C=CC=C(C)CCC=C(C)CCC=C(C)C)C)C)C)C
Molecular Formula:
C40H60
Molecular Weight:
540.9 g/mol
9,9'-Di-cis-zeta-carotene
CAS No.: 72746-33-9
Cat. No.: VC21216545
Molecular Formula: C40H60
Molecular Weight: 540.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | 9,9'-di-cis-zeta-carotene is a zeta-carotene. 9, 9'-Di-cis-zeta-carotene, also known as zeta-carotene or carotene, zeta, belongs to the class of organic compounds known as carotenes. These are a type of unsaturated hydrocarbons containing eight consecutive isoprene units. They are characterized by the presence of two end-groups (mostly cyclohexene rings, but also cyclopentene rings or acyclic groups) linked by a long branched alkyl chain. Carotenes belonging form a subgroup of the carotenoids family. Thus, 9, 9'-di-cis-zeta-carotene is considered to be an isoprenoid lipid molecule. 9, 9'-Di-cis-zeta-carotene is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, 9, 9'-di-cis-zeta-carotene is primarily located in the membrane (predicted from logP) and cytoplasm. A carotenoid produced in most carotenogenic organisms. It is one of several sequentially synthesized molecules that are precursors to BETA CAROTENE. |
|---|---|
| CAS No. | 72746-33-9 |
| Molecular Formula | C40H60 |
| Molecular Weight | 540.9 g/mol |
| IUPAC Name | (6E,10Z,12E,14E,16E,18E,20E,22Z,26E)-2,6,10,14,19,23,27,31-octamethyldotriaconta-2,6,10,12,14,16,18,20,22,26,30-undecaene |
| Standard InChI | InChI=1S/C40H60/c1-33(2)19-13-23-37(7)27-17-31-39(9)29-15-25-35(5)21-11-12-22-36(6)26-16-30-40(10)32-18-28-38(8)24-14-20-34(3)4/h11-12,15-16,19-22,25-30H,13-14,17-18,23-24,31-32H2,1-10H3/b12-11+,25-15+,26-16+,35-21+,36-22+,37-27+,38-28+,39-29-,40-30- |
| Standard InChI Key | BIWLELKAFXRPDE-ZURBLSRNSA-N |
| Isomeric SMILES | CC(=CCC/C(=C/CC/C(=C\C=C\C(=C\C=C\C=C(\C=C\C=C(/CC/C=C(/CCC=C(C)C)\C)\C)/C)\C)/C)/C)C |
| SMILES | CC(=CCCC(=CCCC(=CC=CC(=CC=CC=C(C)C=CC=C(C)CCC=C(C)CCC=C(C)C)C)C)C)C |
| Canonical SMILES | CC(=CCCC(=CCCC(=CC=CC(=CC=CC=C(C)C=CC=C(C)CCC=C(C)CCC=C(C)C)C)C)C)C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator